molecular formula C24H22BrClN2O3 B5136744 ethyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate

ethyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate

Cat. No. B5136744
M. Wt: 501.8 g/mol
InChI Key: MEMHFFANGJQLLE-UHFFFAOYSA-N
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Description

Ethyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate, also known as BMS-986165, is a small molecule inhibitor that targets the TYK2 enzyme. This enzyme is involved in the signaling pathway of various cytokines, which play a crucial role in the immune system. The inhibition of TYK2 by BMS-986165 has shown promising results in the treatment of autoimmune diseases such as psoriasis and inflammatory bowel disease.

Mechanism of Action

Ethyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate targets the TYK2 enzyme, which is involved in the signaling pathway of various cytokines such as IL-12, IL-23, and type I interferons. By inhibiting TYK2, ethyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate blocks the downstream signaling of these cytokines, leading to a reduction in inflammation. The drug has also been shown to selectively target TYK2 over other kinases, which reduces the risk of off-target effects.
Biochemical and Physiological Effects:
ethyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate has been shown to reduce the production of pro-inflammatory cytokines such as IL-17 and IL-23 in preclinical studies. The drug also reduces the infiltration of immune cells into inflamed tissues, leading to a reduction in tissue damage. In clinical trials, ethyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate has been shown to improve the symptoms of psoriasis and reduce the severity of inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of ethyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate is its selectivity for TYK2 over other kinases, which reduces the risk of off-target effects. The drug has also shown promising results in preclinical and clinical studies for the treatment of autoimmune diseases. However, one limitation of ethyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate is its potential for drug-drug interactions, as it is metabolized by the CYP3A4 enzyme. This may limit its use in combination with other drugs that are metabolized by the same enzyme.

Future Directions

There are several future directions for the study of ethyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate. One potential area of research is the development of combination therapies that target multiple cytokines involved in the pathogenesis of autoimmune diseases. Another area of research is the study of the long-term safety and efficacy of ethyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate in clinical trials. Finally, the development of more selective TYK2 inhibitors may lead to the development of drugs with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of ethyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate involves several steps, starting with the reaction of 5-bromo-2-nitrobenzoic acid with 4-chloroaniline to form 5-bromo-2-(4-chloroanilino)benzoic acid. This compound is then reacted with benzyl bromide to form 5-bromo-2-[N-(benzyloxycarbonyl)-4-chloroanilino]benzoic acid. The next step involves the reaction of this compound with glycine ethyl ester hydrochloride to form ethyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate.

Scientific Research Applications

Ethyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate has been extensively studied in preclinical and clinical trials for the treatment of autoimmune diseases. In a phase 2 clinical trial, ethyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate was shown to significantly improve the symptoms of psoriasis compared to placebo. The drug also showed promising results in the treatment of inflammatory bowel disease in preclinical studies. ethyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate has also been studied for its potential use in the treatment of other autoimmune diseases such as lupus and rheumatoid arthritis.

properties

IUPAC Name

ethyl 2-[[[5-bromo-2-[(4-chlorobenzoyl)amino]phenyl]-phenylmethyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22BrClN2O3/c1-2-31-22(29)15-27-23(16-6-4-3-5-7-16)20-14-18(25)10-13-21(20)28-24(30)17-8-11-19(26)12-9-17/h3-14,23,27H,2,15H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMHFFANGJQLLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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